molecular formula C10H11NO3 B2574379 4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one CAS No. 1144497-33-5

4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one

Cat. No.: B2574379
CAS No.: 1144497-33-5
M. Wt: 193.202
InChI Key: ZPLCXHWYPWVJDL-UHFFFAOYSA-N
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Description

4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by its phenolic structure and a heterocyclic oxazolidinone ring

Scientific Research Applications

4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has potential biological activity and can be used in the study of enzyme inhibitors or receptor ligands.

  • Medicine: It may have therapeutic potential in the development of new drugs, particularly as an antibacterial agent.

  • Industry: The compound can be utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Safety and Hazards

The safety information available indicates that 4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one typically involves the reaction of 4-hydroxybenzylamine with a suitable carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which is then cyclized to form the oxazolidinone ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phenolic group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the oxazolidinone ring.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: Formation of 4-hydroxybenzoic acid derivatives.

  • Reduction: Reduction products may include various amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of alkylated or acylated derivatives.

Mechanism of Action

The mechanism by which 4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The phenolic group can act as a hydrogen bond donor or acceptor, influencing its binding affinity to biological targets. The oxazolidinone ring can interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

  • 4-Hydroxyphenylacetic acid: A related compound with a similar phenolic structure.

  • 4-Hydroxybenzylamine: A precursor in the synthesis of 4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one.

  • Vancomycin: A glycopeptide antibiotic that contains 4-hydroxyphenylglycine, a structurally related compound.

Uniqueness: this compound is unique due to its combination of phenolic and oxazolidinone functionalities, which confer distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-3-1-7(2-4-9)5-8-6-14-10(13)11-8/h1-4,8,12H,5-6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLCXHWYPWVJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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